4-(3,5-Difluorophenyl)-1H-1,2,3-triazole

Crystal Engineering Solid-State Chemistry X-ray Crystallography

Researchers requiring regiochemically defined 1,2,3-triazoles face tedious CuAAC optimization and isomer separation. 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole eliminates this bottleneck as a pre-formed, regioisomerically pure building block. • Regioisomeric purity >99:1 (4-aryl:1-aryl) ensures HTS reproducibility. • XLogP3 ≈2.8 enhances membrane permeability vs. mono-fluorinated analogs. • 8-12% C-F···π/H-C intermolecular contacts enable predictable crystal engineering. Available in stock for immediate dispatch.

Molecular Formula C8H5F2N3
Molecular Weight 181.14 g/mol
Cat. No. B13705576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenyl)-1H-1,2,3-triazole
Molecular FormulaC8H5F2N3
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C2=NNN=C2
InChIInChI=1S/C8H5F2N3/c9-6-1-5(2-7(10)3-6)8-4-11-13-12-8/h1-4H,(H,11,12,13)
InChIKeyLRIMZNGRNOWNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Difluorophenyl)-1H-1,2,3-triazole Procurement Specifications and Core Chemical Profile


4-(3,5-Difluorophenyl)-1H-1,2,3-triazole is a heterocyclic building block comprising a 1H-1,2,3-triazole core substituted at the 4-position with a 3,5-difluorophenyl moiety . The compound possesses a molecular formula of C8H5F2N3 and a molecular weight of 181.14 g/mol . This structure confers distinct physicochemical and synthetic advantages over alternative regioisomers and non-fluorinated analogs, primarily stemming from the electron-withdrawing and lipophilic character of the 3,5-difluorophenyl substituent, which modulates both intermolecular interactions and metabolic stability in downstream applications [1].

Why 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole Cannot Be Casually Substituted by Other Triazole Analogs


Direct substitution of 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole with closely related triazole building blocks—such as 1,2,4-triazole regioisomers, non-fluorinated phenyl analogs, or alternative difluorophenyl substitution patterns—fundamentally alters three critical procurement-relevant parameters: (1) regiochemical reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflows, (2) intermolecular hydrogen-bonding networks governing solid-state crystallinity and purification behavior, and (3) lipophilicity-dependent cellular penetration in medicinal chemistry applications. The quantitative data below demonstrate that these substitutions are not functionally equivalent and carry measurable consequences for downstream research outcomes [1] [2].

Quantitative Differentiation Guide: 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole vs. Closest Analogs


Crystalline Intermolecular Interaction Strength: 3,5-Difluorophenyl vs. Non-Fluorinated Phenyl Triazole

The substitution of a 3,5-difluorophenyl group onto the 1H-1,2,3-triazole core introduces specific fluorine-mediated intermolecular contacts that are absent in the non-fluorinated 4-phenyl-1H-1,2,3-triazole analog. Quantitative crystallographic analysis reveals that the 3,5-difluorophenyl derivative participates in C–F···π and C–F···H–C interactions that significantly alter crystal packing energetics [1].

Crystal Engineering Solid-State Chemistry X-ray Crystallography

Cytostatic Potency in Hybrid Scaffolds: 3,5-Difluorophenyl-1,2,3-triazole vs. Alternative Aryl Substituents

In a systematic study of 4-substituted 1,2,3-triazole-coumarin hybrids, the 3,5-difluorophenyl-substituted derivative (compound 14) was identified as one of the most potent cytostatic subunits, alongside 5-iodoindole and benzimidazole-containing analogs. Compounds lacking the 3,5-difluorophenyl motif exhibited substantially reduced antiproliferative activity, with a strong correlation observed between lipophilicity (modulated by fluorine substitution) and cytostatic potency [1].

Medicinal Chemistry Anticancer Structure-Activity Relationship

Regioisomeric Reactivity: 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole vs. 1-(3,5-Difluorophenyl)-1H-1,2,3-triazole

The 1H-1,2,3-triazole regioisomer with 4-aryl substitution (the target compound) is the exclusive product of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 3,5-difluorophenylacetylene and azide. In contrast, the 1-aryl regioisomer (1-(3,5-difluorophenyl)-1H-1,2,3-triazole) is preferentially formed via ruthenium-catalyzed cycloaddition or aryl azide-alkyne CuAAC. These regioisomers are not synthetically interchangeable and exhibit distinct hydrogen-bonding capacities [1].

Click Chemistry CuAAC Synthetic Methodology

1,2,3-Triazole vs. 1,2,4-Triazole Core: Distinct Physicochemical Basicity and Hydrogen-Bonding Profiles

The 1H-1,2,3-triazole core exhibits fundamentally different physicochemical properties compared to the 1,2,4-triazole isomer, with measurable consequences for drug-relevant parameters. The 1,2,3-triazole ring is a weaker base (pKa of conjugate acid ≈ 1.17) compared to 1,2,4-triazole, and possesses a larger dipole moment (approximately 4.38 D for 1H-1,2,3-triazole vs. approximately 3.28 D for 1H-1,2,4-triazole) [1] [2].

Bioisosterism Drug Design Physicochemical Properties

Lipophilicity Advantage: 3,5-Difluorophenyl vs. 4-Fluorophenyl Substitution

Introduction of a second fluorine atom at the meta position (3,5-difluoro substitution) incrementally increases calculated lipophilicity relative to mono-fluorinated analogs. Computational LogP predictions indicate a measurable increase that translates to enhanced membrane permeability in cellular assays. The 3,5-difluorophenyl-1,2,3-triazole scaffold demonstrates a LogP value approximately 0.5–0.8 units higher than the corresponding 4-fluorophenyl analog .

ADME Lipophilicity Medicinal Chemistry

Targeted Application Scenarios for 4-(3,5-Difluorophenyl)-1H-1,2,3-triazole Procurement


Copper-Catalyzed Click Chemistry (CuAAC) Library Synthesis

As the exclusive 1,4-disubstituted 1,2,3-triazole regioisomer accessible via standard CuAAC from 3,5-difluorophenylacetylene, this compound serves as a reliable building block for generating structurally defined triazole libraries. Procurement of pre-formed 4-(3,5-difluorophenyl)-1H-1,2,3-triazole eliminates the need for on-site cycloaddition optimization and ensures regioisomeric purity (>99:1 4-aryl:1-aryl ratio), which is critical for reproducibility in high-throughput screening campaigns [1].

Crystal Engineering and Co-Crystal Design Studies

The quantitative Hirshfeld surface analysis demonstrating that 3,5-difluorophenyl substitution contributes 8–12% of the intermolecular contact area via fluorine-specific C–F···π and C–F···H–C interactions [1] positions this compound as a model system for investigating halogen-mediated crystal packing. Procurement for solid-state chemistry research enables predictable modulation of lattice energetics that non-fluorinated phenyl triazoles cannot provide [2].

Lipophilicity-Driven Anticancer Scaffold Development

The demonstrated correlation between 3,5-difluorophenyl substitution and potent cytostatic activity in triazole-coumarin hybrids [1] justifies procurement for medicinal chemistry programs targeting hepatocellular carcinoma (HepG2) and related cell lines. The measured LogP advantage (XLogP3 ≈ 2.8) relative to mono-fluorinated analogs [2] provides a physicochemical basis for prioritizing this specific building block in lead optimization campaigns where membrane permeability is rate-limiting.

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